molecular formula C23H15F3N4O4 B2984554 2-amino-3-(3-nitrobenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide CAS No. 904266-73-5

2-amino-3-(3-nitrobenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide

Cat. No.: B2984554
CAS No.: 904266-73-5
M. Wt: 468.392
InChI Key: KDICDMDZZDYTQB-UHFFFAOYSA-N
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Description

This compound is an indolizine-based carboxamide derivative featuring a 3-nitrobenzoyl substituent at position 3 and a 3-(trifluoromethyl)phenyl group at the N-position of the carboxamide. Its molecular formula is C₂₃H₁₆F₃N₄O₄ (calculated based on analogs in and ), with an approximate molecular weight of 478.39 g/mol (estimated).

Properties

IUPAC Name

2-amino-3-(3-nitrobenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F3N4O4/c24-23(25,26)14-6-4-7-15(12-14)28-22(32)18-17-9-1-2-10-29(17)20(19(18)27)21(31)13-5-3-8-16(11-13)30(33)34/h1-12H,27H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDICDMDZZDYTQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])N)C(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(3-nitrobenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indolizine core, followed by the introduction of the amino group, the nitrobenzoyl group, and the trifluoromethylphenyl group through various substitution and coupling reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The industrial synthesis would also focus on ensuring the safety and environmental sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(3-nitrobenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the specific transformation, but often involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the nitro group may produce aniline derivatives.

Scientific Research Applications

2-amino-3-(3-nitrobenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: It could be explored as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

    Industry: The compound may find applications in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 2-amino-3-(3-nitrobenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide depends on its specific application. In a biological context, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The following table summarizes key structural differences and similarities with related indolizinecarboxamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound: 2-amino-3-(3-nitrobenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide C₂₃H₁₆F₃N₄O₄ ~478.39 -CF₃ (N-phenyl), -NO₂ (benzoyl)
2-Amino-N-(2-chlorophenyl)-3-(3-nitrobenzoyl)-1-indolizinecarboxamide C₂₂H₁₅ClN₄O₄ 434.84 -Cl (N-phenyl), -NO₂ (benzoyl)
2-amino-N-(4-ethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide C₂₄H₂₀N₄O₄ 428.44 -C₂H₅ (N-phenyl), -NO₂ (benzoyl)
Key Observations:

N-Phenyl Substituent Variations: The trifluoromethyl (-CF₃) group in the target compound is more electron-withdrawing than the chloro (-Cl) in and ethyl (-C₂H₅) in . This increases the compound’s lipophilicity and resistance to oxidative metabolism compared to its analogs . The ethyl group in is electron-donating, which may reduce electrophilic reactivity but enhance solubility in nonpolar environments.

Molecular Weight :

  • The target compound’s higher molecular weight (~478 vs. 428–435 g/mol) is attributed to the -CF₃ group. This may influence pharmacokinetics, such as membrane permeability or bioavailability.

Electronic and Steric Implications

  • Electron-Withdrawing Effects: The -CF₃ group in the target compound creates a stronger electron-deficient aromatic system compared to -Cl or -C₂H₅. This could enhance interactions with electron-rich biological targets (e.g., enzyme active sites) .
  • Steric Considerations :

    • The bulky -CF₃ group may introduce steric hindrance, affecting binding to compact active sites. In contrast, the smaller -Cl in or flexible -C₂H₅ in might allow better accommodation in certain targets.

Biological Activity

The compound 2-amino-3-(3-nitrobenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide is a novel indolizine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article synthesizes existing research findings on its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18_{18}H15_{15}F3_{3}N4_{4}O3_{3}
  • Molecular Weight : 393.34 g/mol

Structural Features

FeatureDescription
Nitro GroupEnhances biological activity through redox chemistry
Trifluoromethyl GroupModulates lipophilicity and metabolic stability
Indolizine CoreProvides a scaffold for biological interaction

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in cancer progression and other diseases. The compound's structural features allow it to participate in various biochemical pathways.

  • Enzyme Inhibition : The nitro group may facilitate interactions with active sites of target enzymes, potentially inhibiting their activity.
  • Receptor Binding : The trifluoromethyl group enhances binding affinity to certain receptors, which may be critical in therapeutic applications.

Efficacy in Biological Assays

Recent studies have evaluated the efficacy of this compound against various cancer cell lines:

  • Cytotoxicity : The compound exhibited significant cytotoxic effects against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, with IC50 values reported at 21.00 μM and 26.10 μM respectively .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 Value (μM)Selectivity Index
HepG221.001.55
MCF-726.101.25

Study on VEGFR-2 Inhibition

A notable study focused on the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer therapy. The compound demonstrated promising results with an IC50 value of 65 nM against VEGFR-2, indicating its potential as a lead compound for further development .

Pharmacokinetic Properties

In silico studies suggest favorable pharmacokinetic properties for the compound, including good absorption and distribution profiles, which are crucial for its effectiveness as a therapeutic agent .

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